
2,6-Di(1H-indol-3-yl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(1H-indol-3-yl)piperidin-4-one is a compound that features a piperidinone core substituted with two indole groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(1H-indol-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with piperidinone precursors in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di(1H-indol-3-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings .
Aplicaciones Científicas De Investigación
2,6-Di(1H-indol-3-yl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 2,6-Di(1H-indol-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole groups can interact with various biological receptors, potentially modulating their activity. The piperidinone core may also play a role in the compound’s overall biological effects by influencing its binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(1H-indol-3-yl)piperidine: Similar structure but lacks the carbonyl group at the 4-position.
2,6-Di(1H-indol-3-yl)pyridine: Contains a pyridine ring instead of a piperidinone core.
2,6-Di(1H-indol-3-yl)cyclohexanone: Features a cyclohexanone core instead of a piperidinone core.
Uniqueness
2,6-Di(1H-indol-3-yl)piperidin-4-one is unique due to the presence of both indole groups and the piperidinone core, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
876931-43-0 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2,6-bis(1H-indol-3-yl)piperidin-4-one |
InChI |
InChI=1S/C21H19N3O/c25-13-9-20(16-11-22-18-7-3-1-5-14(16)18)24-21(10-13)17-12-23-19-8-4-2-6-15(17)19/h1-8,11-12,20-24H,9-10H2 |
Clave InChI |
DRMVRQBKPITBOS-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(CC1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
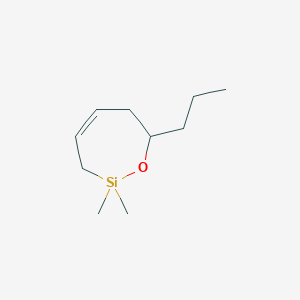
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
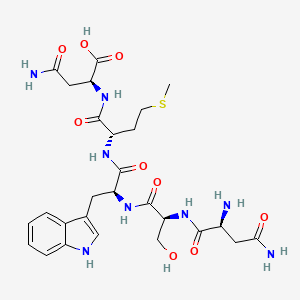
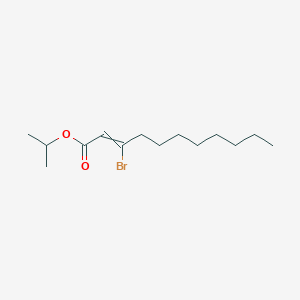


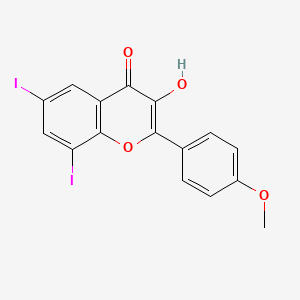
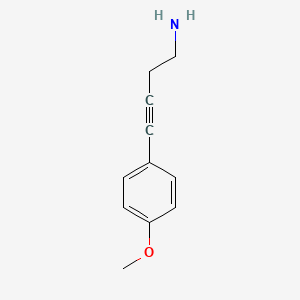
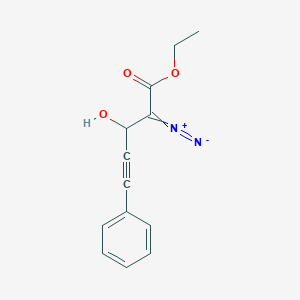
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
